(4-Cyclopropylpyridin-3-yl)methanamine
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Overview
Description
(4-Cyclopropylpyridin-3-yl)methanamine is an organic compound that features a cyclopropyl group attached to a pyridine ring, with a methanamine substituent at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 4-cyclopropylpyridine with formaldehyde and ammonia under controlled conditions to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Cyclopropylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-Cyclopropylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropylpyridin-2-yl)methanamine: Similar structure but with the methanamine group at the 2-position.
(4-Cyclopropylpyridin-3-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
(4-Cyclopropylpyridin-3-yl)methanol: Similar structure but with a methanol group instead of methanamine.
Uniqueness
(4-Cyclopropylpyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(4-cyclopropylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H12N2/c10-5-8-6-11-4-3-9(8)7-1-2-7/h3-4,6-7H,1-2,5,10H2 |
InChI Key |
QSTFZEIGACWOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)CN |
Origin of Product |
United States |
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